N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide
Description
N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide is an organic compound that features a benzamide core substituted with a 4-cyanophenyl group and a 1,2,4-triazol-4-yl group
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c17-9-12-1-5-14(6-2-12)20-16(22)13-3-7-15(8-4-13)21-10-18-19-11-21/h1-8,10-11H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSROFEQHTGWHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzonitrile with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the 1,2,4-Triazol-4-yl Group: The 1,2,4-triazol-4-yl group can be introduced through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides or triazoles.
Scientific Research Applications
N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-4-(1,2,3-triazol-4-yl)benzamide: Similar structure but with a different triazole isomer.
N-(4-cyanophenyl)-4-(1,2,4-triazol-3-yl)benzamide: Another isomer with the triazole ring attached at a different position.
Uniqueness
N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to its isomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
